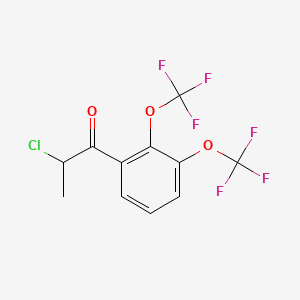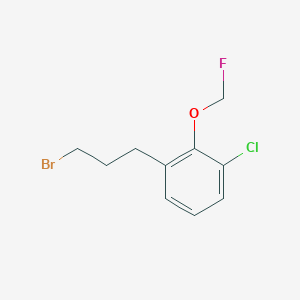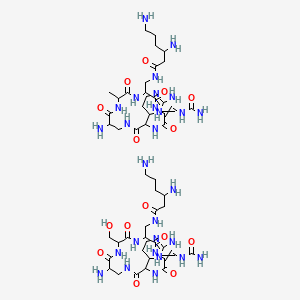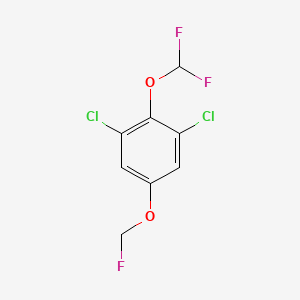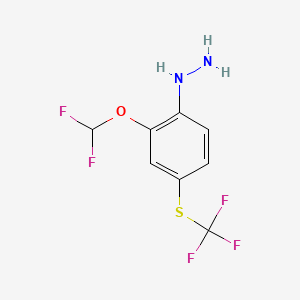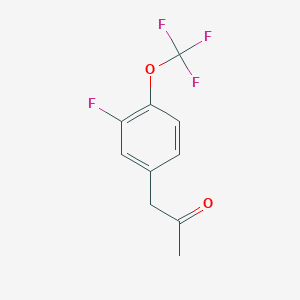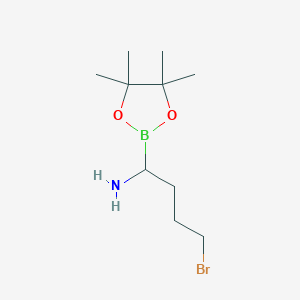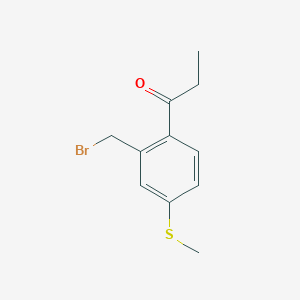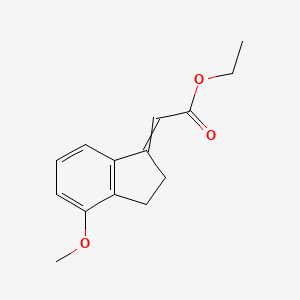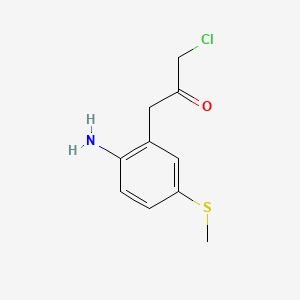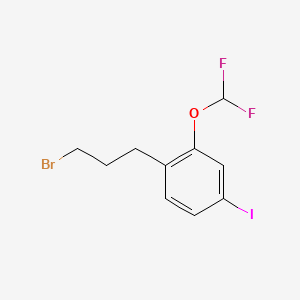![molecular formula C21H28O5 B14056298 (10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone is a synthetic glucocorticoid, a type of corticosteroid hormone that is used to treat various inflammatory and autoimmune conditions, as well as certain types of cancers . It is derived from hydrocortisone (cortisol) and is known for its potent anti-inflammatory and immunosuppressive properties . Prednisolone is commonly used to manage conditions such as rheumatoid arthritis, asthma, multiple sclerosis, and allergic reactions .
準備方法
Synthetic Routes and Reaction Conditions
Prednisolone can be synthesized through several chemical routes. One common method involves the conversion of prednisone acetate to prednisolone. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups at positions 3 and 20.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester at position 21 to yield prednisolone.
Industrial Production Methods
Industrial production of prednisolone often involves microbial transformation using Arthrobacter species to convert hydrocortisone to prednisolone. This biotransformation process is efficient and cost-effective for large-scale production .
化学反応の分析
Types of Reactions
Prednisolone undergoes various chemical reactions, including:
Oxidation: Prednisolone can be oxidized to form prednisolone acetate.
Reduction: Reduction of the keto group at position 11.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Major Products Formed
Prednisolone Acetate: Formed through oxidation and esterification reactions.
Hydrocortisone: Can be converted to prednisolone through microbial transformation.
科学的研究の応用
Prednisolone has a wide range of applications in scientific research:
作用機序
Prednisolone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes . This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The overall effect is a reduction in inflammation and suppression of the immune response .
類似化合物との比較
Similar Compounds
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: Similar in potency to prednisolone but has a different pharmacokinetic profile.
Dexamethasone: A more potent glucocorticoid with a longer duration of action compared to prednisolone.
Uniqueness of Prednisolone
Prednisolone is unique in its balance of potency and duration of action, making it suitable for a wide range of therapeutic applications . Unlike prednisone, prednisolone does not require hepatic conversion, making it more suitable for patients with liver impairment .
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChIキー |
OIGNJSKKLXVSLS-UODUAIPHSA-N |
異性体SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


